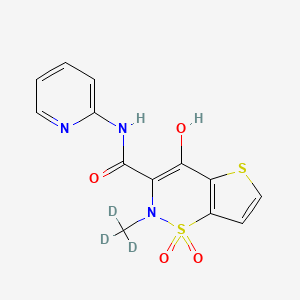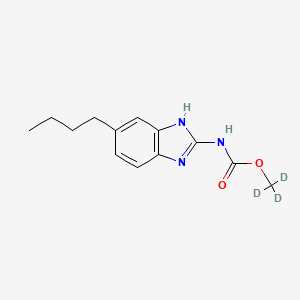
Fenhexamid D3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenhexamid D3, also known as N-(2,3-Dichloro-4-hydroxyphenyl)-1-methyl-d3-cyclohexanecarboxamide, is an isotope-labeled analog of the hydroxyanilide fungicide fenhexamid. This compound is primarily used in agricultural settings as a fungicide to control fungal pathogens on various crops. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in isotope dilution mass spectrometry (IDMS) for quantitative analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenhexamid D3 involves the reaction of 2,3-dichloro-4-hydroxyaniline with 1-methyl-d3-cyclohexanecarboxylic acid chloride. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process involves the following steps:
Preparation of 2,3-dichloro-4-hydroxyaniline: This compound is synthesized through the chlorination of 4-hydroxyaniline.
Preparation of 1-methyl-d3-cyclohexanecarboxylic acid chloride: This involves the reaction of 1-methyl-d3-cyclohexane with thionyl chloride.
Coupling Reaction: The two prepared compounds are then coupled in the presence of a base to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Starting Materials: Large quantities of 2,3-dichloro-4-hydroxyaniline and 1-methyl-d3-cyclohexanecarboxylic acid chloride are prepared.
Automated Coupling Reaction: The coupling reaction is automated to ensure consistency and efficiency.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Fenhexamid D3 undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chlorine atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used for nucleophilic substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
Fenhexamid D3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:
Isotope Dilution Mass Spectrometry (IDMS): Used for the quantitative analysis of pesticides in environmental and biological samples.
Metabolic Studies: Helps in studying the metabolic pathways of fenhexamid in plants and animals.
Environmental Monitoring: Used to monitor the presence and degradation of fenhexamid in soil and water.
Pharmacokinetics: Assists in studying the absorption, distribution, metabolism, and excretion of fenhexamid in living organisms.
Mechanism of Action
Fenhexamid D3 exerts its effects by inhibiting the biosynthesis of ergosterol, a crucial component of fungal cell membranes. It specifically targets the sterol 3-ketoreductase enzyme, blocking the C4-demethylation of ergosterol. This disruption in ergosterol biosynthesis leads to impaired cell membrane integrity and ultimately the death of the fungal cells.
Comparison with Similar Compounds
Similar Compounds
Fenhexamid: The non-labeled analog of Fenhexamid D3.
Cyprodinil: Another fungicide that inhibits ergosterol biosynthesis but targets a different enzyme.
Fludioxonil: A fungicide that disrupts fungal osmoregulation.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful in isotope dilution mass spectrometry. This labeling allows for more accurate and precise quantitative analysis compared to its non-labeled analogs.
Properties
CAS No. |
2140327-31-5 |
|---|---|
Molecular Formula |
C14H17Cl2NO2 |
Molecular Weight |
305.2 g/mol |
IUPAC Name |
N-(2,3-dichloro-4-hydroxyphenyl)-1-(trideuteriomethyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C14H17Cl2NO2/c1-14(7-3-2-4-8-14)13(19)17-9-5-6-10(18)12(16)11(9)15/h5-6,18H,2-4,7-8H2,1H3,(H,17,19)/i1D3 |
InChI Key |
VDLGAVXLJYLFDH-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl |
Canonical SMILES |
CC1(CCCCC1)C(=O)NC2=C(C(=C(C=C2)O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)
![[Sar9,Met(O2)11]-SUBSTANCE P](/img/structure/B12059080.png)





![(2S,3S,4R,5S)-2-[2-amino-6-[(2-hydroxy-5-nitrophenyl)methylsulfanyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12059118.png)

![Allyl[1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene]palladium(II) chloride](/img/structure/B12059137.png)



